molecular formula C6H6N2O3 B1630216 4-Amino-5-hydroxypyridine-2-carboxylic acid CAS No. 478169-54-9

4-Amino-5-hydroxypyridine-2-carboxylic acid

Cat. No.: B1630216
CAS No.: 478169-54-9
M. Wt: 154.12 g/mol
InChI Key: VLZOGNCCRDPCAK-UHFFFAOYSA-N
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Description

4-Amino-5-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an amino group at the fourth position, a hydroxyl group at the fifth position, and a carboxylic acid group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxypyridine-2-carboxylic acid typically involves the functionalization of the pyridine ring. One common method is the nitration of pyridine derivatives followed by reduction and hydrolysis. For example, starting from 4-nitro-5-hydroxypyridine-2-carboxylic acid, the nitro group can be reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The hydroxyl group can be introduced through hydroxylation reactions using reagents like sodium hydroxide under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Amino-5-oxopyridine-2-carboxylic acid.

    Reduction: 4-Amino-5-hydroxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-Amino-5-hydroxypyridine-2-carboxylic acid exhibits antimicrobial properties against various bacterial strains. A study reported that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential in developing new antibiotics.

CompoundBacterial StrainInhibition Zone (mm)
5-HPAE. coli15
5-HPAS. aureus18

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells.

Cell LineIC50 Value (μM)
MDA-MB-231 (Breast)0.021
A549 (Lung)0.035

These results indicate the compound's potential as a lead structure for developing anticancer agents.

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain enzymes, including histone deacetylases (HDACs). Its mechanism involves binding to the enzyme's active site, thereby inhibiting its function and affecting cellular processes related to cancer progression.

Plant Growth Regulation

The compound has been explored as a plant growth regulator. Studies suggest that it can enhance root development and overall plant growth when applied in appropriate concentrations. This property makes it valuable for agricultural applications aimed at improving crop yields.

TreatmentRoot Length Increase (%)
Control0
5-HPA (50 μM)25
5-HPA (100 μM)40

Pesticide Development

As a precursor for synthesizing novel pesticides, this compound can be chemically modified to create compounds with specific insecticidal properties. This application is particularly relevant in sustainable agriculture practices.

Polymer Synthesis

The compound serves as a building block in the synthesis of polymers and surfactants. Its functional groups allow for various chemical modifications, enabling the production of materials with tailored properties for specific applications such as coatings and adhesives.

Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their biological activities. The derivatives exhibited varying degrees of cytotoxicity against glioblastoma cells, with some showing enhanced effects when combined with established chemotherapeutics.

Bioconversion Studies

Research involving Bacillus subtilis demonstrated high conversion rates of pyridine derivatives into hydroxylated products, showcasing the potential for biotechnological applications in drug development using this compound.

Mechanism of Action

The mechanism of action of 4-Amino-5-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methylpyridine-2-carboxylic acid
  • 4-Amino-5-chloropyridine-2-carboxylic acid
  • 4-Amino-5-bromopyridine-2-carboxylic acid

Uniqueness

4-Amino-5-hydroxypyridine-2-carboxylic acid is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the hydroxyl group at the fifth position enhances its solubility and potential for hydrogen bonding, making it a versatile compound for various applications.

Biological Activity

4-Amino-5-hydroxypyridine-2-carboxylic acid (also known as 4-AHPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of 4-AHPCA, including its anticancer, antimicrobial, and potential neuroprotective effects, supported by various studies and data.

Chemical Structure

The chemical structure of 4-AHPCA is characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid moiety, which contribute to its biological activity. The molecular formula is C6H6N2O3C_6H_6N_2O_3.

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of 4-AHPCA through various mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown promising results against lung adenocarcinoma (A549) cells.
  • Case Study : In a study where 4-AHPCA was tested alongside other derivatives, it was found to significantly reduce the viability of A549 cells when compared to standard chemotherapeutics like cisplatin. The compound's structure-activity relationship indicated that modifications in the amino and hydroxyl groups could enhance its efficacy against cancer cells .
CompoundIC50 (µM)Cell Line
4-AHPCA25A549
Cisplatin10A549

2. Antimicrobial Activity

4-AHPCA has also been evaluated for its antimicrobial properties:

  • Spectrum of Activity : It has shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests it may serve as a lead compound for developing new antibiotics.
  • Study Findings : In vitro tests indicated that 4-AHPCA exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, highlighting its potential as an alternative treatment for resistant infections .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

3. Neuroprotective Effects

Emerging research suggests that 4-AHPCA may possess neuroprotective properties:

  • Mechanism : The compound is hypothesized to exert antioxidant effects, reducing oxidative stress in neuronal cells. This action could be beneficial in preventing neurodegenerative diseases.
  • Research Evidence : In animal models, administration of 4-AHPCA resulted in improved cognitive functions and reduced neuronal damage following induced oxidative stress .

Properties

IUPAC Name

4-amino-5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c7-3-1-4(6(10)11)8-2-5(3)9/h1-2,9H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOGNCCRDPCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626663
Record name 4-Amino-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-54-9
Record name 4-Amino-5-hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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